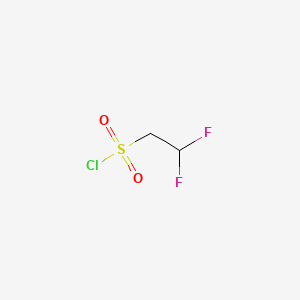

2,2-Difluoroethanesulfonyl chloride

Description

Properties

IUPAC Name |

2,2-difluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2O2S/c3-8(6,7)1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNIHKYYNJGJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292547 | |

| Record name | 2,2-Difluoroethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-60-3 | |

| Record name | 2,2-Difluoroethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoroethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoroethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoroethanesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethanesulfonyl chloride is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine atoms into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethylsulfonyl moiety, in particular, offers a unique combination of electronic effects and conformational constraints that can be exploited to fine-tune the properties of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and potential applications in the development of novel therapeutics.

Chemical Properties and Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1033906-60-3 | PubChem |

| Molecular Formula | C₂H₃ClF₂O₂S | PubChem |

| Molecular Weight | 164.56 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C(C(F)F)S(=O)(=O)Cl | PubChem |

| Physical State | Liquid (presumed) | N/A |

| Hazards | Corrosive, causes severe skin burns and eye damage. Combustible liquid. | PubChem |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established methods for the preparation of alkyl sulfonyl chlorides. The most common and effective method involves the oxidative chlorination of the corresponding thiol.[1][2][3]

The proposed synthetic pathway involves two key steps:

-

Synthesis of the Precursor: 2,2-Difluoroethanethiol: The synthesis of the starting material, 2,2-difluoroethanethiol, can be achieved from 2,2-difluoroethanol. 2,2-difluoroethanol is commercially available and can be synthesized by methods such as the reduction of ethyl 2,2-difluoroacetate.[4][5] The conversion of the alcohol to the thiol can be accomplished through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.

-

Oxidative Chlorination: The synthesized 2,2-difluoroethanethiol can then be subjected to oxidative chlorination to yield the target this compound. Several reagents are effective for this transformation, offering varying degrees of reactivity and ease of handling.[6][7][8][9][10] Common methods include:

-

Chlorine gas in an aqueous medium: This is a traditional and highly effective method.

-

N-Chlorosuccinimide (NCS) in the presence of a chloride source: A milder and often more convenient alternative to chlorine gas.

-

Hydrogen peroxide and thionyl chloride: A highly reactive system for the direct conversion of thiols to sulfonyl chlorides.[2]

-

Experimental Protocol: Oxidative Chlorination of 2,2-Difluoroethanethiol

The following is a generalized, step-by-step methodology for the oxidative chlorination of 2,2-difluoroethanethiol. Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling corrosive and reactive reagents.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is charged with a solution of 2,2-difluoroethanethiol in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.

-

Reagent Addition: A solution of the oxidizing and chlorinating agent (e.g., N-chlorosuccinimide and a catalytic amount of HCl, or a pre-mixed solution of hydrogen peroxide and thionyl chloride) is added dropwise to the stirred thiol solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation to yield the final product.

Caption: General reaction for the synthesis of 2,2-difluoroethyl sulfonamides.

Synthesis of 2,2-Difluoroethyl Sulfonate Esters

In addition to reacting with amines, this compound can react with alcohols and phenols to form sulfonate esters. While less common in drug molecules than sulfonamides, sulfonate esters can serve as important intermediates in organic synthesis. The 2,2-difluoroethanesulfonate group can act as a good leaving group in nucleophilic substitution reactions.

Conclusion

This compound is a valuable reagent for the introduction of the 2,2-difluoroethylsulfonyl moiety into organic molecules. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through the oxidative chlorination of 2,2-difluoroethanethiol. The primary application of this compound is in the synthesis of 2,2-difluoroethyl sulfonamides, a class of compounds with significant potential in drug discovery due to the favorable pharmacological properties conferred by the difluorinated tail. As the demand for novel fluorinated drug candidates continues to grow, the utility of this compound as a key building block is expected to increase.

References

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).

- Yang, Z., Zheng, Y., & Xu, J. (2013).

-

Request PDF. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

- RSC Publishing. (2021).

- RSC Publishing. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- MDPI. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Antibiotics.

-

PubChem. (n.d.). 2,2-Difluoroethane-1-thiol. Retrieved from [Link]

- National Institutes of Health. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.

- Ijesrr.org. (2025). Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

- Jivinvsil.com. (2018).

- Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol.

- ResearchGate. (2024).

- ResearchGate. (n.d.). Biological activities of sulfonamides.

- Advchem.org. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Google Patents. (n.d.). Preparation method of 2,2-difluoroethanol.

Sources

- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. 2,2-Difluoroethanol synthesis - chemicalbook [chemicalbook.com]

- 5. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 9. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

A Technical Guide to the Synthesis and Strategic Importance of 2,2-Difluoroethanesulfonyl Chloride

An In-depth Exploration for Chemical Researchers and Pharmaceutical Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of 2,2-difluoroethanesulfonyl chloride. This fluorinated building block is of increasing interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the difluoroethyl moiety. This document will delve into the presumptive synthetic pathways, key reaction mechanisms, and practical considerations for its preparation and handling. Furthermore, we will explore its role as a versatile reagent in the development of novel therapeutic agents.

Introduction: The Emerging Significance of Fluorinated Moieties in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2-difluoroethyl group, in particular, offers a unique combination of electronic and steric properties. This compound serves as a key intermediate for introducing this valuable motif into a wide range of molecular scaffolds.

Physicochemical and Safety Profile

A thorough understanding of the properties and hazards of this compound is paramount for its safe handling and effective use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₃ClF₂O₂S | PubChem[1] |

| Molecular Weight | 164.56 g/mol | PubChem[1] |

| Appearance | Presumed to be a liquid | Inferred from related compounds |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1033906-60-3 | PubChem[1] |

Safety and Hazard Information

This compound is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[1]

-

GHS Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Statements: P210, P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P370+P378, P403, P405, and P501.[1]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis of this compound: A Proposed Pathway

Retrosynthetic Analysis and Key Precursors

The most logical synthetic approach involves the reaction of a suitable sulfur-containing electrophile with a 2,2-difluoroethyl nucleophile or the oxidation of a pre-existing 2,2-difluoroethyl sulfur compound. A plausible retrosynthesis is depicted below.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Based on analogous preparations of sulfonyl chlorides, a likely and effective method for the synthesis of this compound involves the oxidative chlorination of a suitable sulfur-containing precursor derived from 2,2-difluoroethanol. One such precursor could be a 2,2-difluoroethyl thioether.

Step 1: Synthesis of a 2,2-Difluoroethyl Thioether (Illustrative Example)

This step involves the reaction of 2,2-difluoroethanol with a suitable thiol precursor under basic conditions.

-

Reactants: 2,2-difluoroethanol, an alkyl or aryl thiol, and a base (e.g., sodium hydride or sodium hydroxide).

-

Solvent: A suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Procedure:

-

To a solution of the thiol in the chosen solvent, add the base portion-wise at 0 °C.

-

Once the deprotonation is complete, add 2,2-difluoroethanol to the reaction mixture.

-

The reaction is then typically stirred at room temperature or gently heated to drive it to completion.

-

Workup involves quenching the reaction with water and extracting the product with an organic solvent.

-

Purification is achieved through column chromatography or distillation.

-

Step 2: Oxidative Chlorination to this compound

The synthesized thioether is then subjected to oxidative chlorination to yield the desired sulfonyl chloride.

-

Reactants: The 2,2-difluoroethyl thioether and a chlorinating agent (e.g., chlorine gas or sulfuryl chloride).

-

Solvent: Typically a chlorinated solvent such as dichloromethane or chloroform, often in the presence of water or an acid.

-

Procedure:

-

Dissolve the thioether in the chosen solvent system.

-

Cool the solution to a low temperature (e.g., 0-5 °C).

-

Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The crude product is then purified, most commonly by vacuum distillation.

-

Reaction Mechanism

The oxidative chlorination of a thioether to a sulfonyl chloride is a well-established transformation. The reaction proceeds through a series of oxidative steps.

Caption: General scheme for the synthesis of 2,2-difluoroethyl sulfonamides.

Role as a Versatile Building Block

Beyond sulfonamide synthesis, this compound can be used to prepare other important intermediates, such as sulfonate esters and sulfones, further expanding its utility in the synthesis of complex molecular architectures.

Conclusion

This compound is a valuable and reactive building block for the introduction of the 2,2-difluoroethyl moiety in drug discovery and development. While its direct synthesis is not extensively documented in readily available literature, a robust synthetic route can be proposed based on established chemical principles. A thorough understanding of its chemical properties and safety hazards is essential for its effective and safe utilization in the laboratory. The continued exploration of the applications of this and other fluorinated reagents will undoubtedly contribute to the advancement of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current medicinal chemistry, 23(12), 1200–1216. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 2,2-Difluoroethanesulfonyl Chloride

Abstract

2,2-Difluoroethanesulfonyl chloride (DFESC) is a fluorinated aliphatic sulfonyl chloride of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic building block for introducing the 2,2-difluoroethanesulfonyl moiety necessitates a thorough understanding of its analytical characteristics. This technical guide provides an in-depth analysis of the spectroscopic signature of DFESC, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational principles with data from analogous structures, this document serves as a predictive and practical reference for researchers engaged in the synthesis, characterization, and application of this versatile reagent.

Introduction and Molecular Structure

This compound, registered under CAS Number 1033906-60-3, possesses the chemical formula C₂H₃ClF₂O₂S.[1] The molecule contains a difluoromethyl group adjacent to a methylene group, which is in turn bonded to the highly electrophilic sulfonyl chloride functionality. This unique arrangement of electron-withdrawing groups dictates its reactivity and defines its distinct spectroscopic properties. Understanding these properties is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Identity:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₂H₃ClF₂O₂S

-

Molecular Weight: 164.56 g/mol [1]

-

InChIKey: WTNIHKYYNJGJRA-UHFFFAOYSA-N[1]

The following sections will deconstruct the expected spectroscopic data for DFESC. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related structural analogues to provide a robust and predictive characterization. This approach mirrors the process a research scientist would undertake when encountering a novel or sparsely documented compound.

Figure 1: 2D Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of DFESC in solution. The presence of ¹H, ¹⁹F, and ¹³C nuclei provides a comprehensive picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: A Story of Couplings

Expertise & Experience: The proton NMR spectrum of DFESC is predicted to be highly informative due to the vicinal coupling between the methylene (-CH₂-) and methine (-CHF₂-) protons, as well as the geminal coupling between the methine proton and the two fluorine atoms.

-

-CH₂- Signal: The two protons on the carbon adjacent to the sulfonyl chloride group are chemically equivalent. They are expected to appear as a triplet due to coupling with the single proton of the adjacent -CHF₂ group (n+1 rule, where n=1). The strong electron-withdrawing effect of the -SO₂Cl group will shift this signal significantly downfield. For comparison, the -CH₂- protons in 2-chloroethanesulfonyl chloride appear around 3.8 ppm.[2]

-

-CHF₂- Signal: The single proton on the difluoromethyl carbon will experience more complex splitting. It is coupled to the two adjacent methylene protons, which would create a triplet. It is also coupled to the two geminal fluorine atoms, which would create another triplet (as I(¹⁹F) = 1/2, n=2, so 2nI+1 = 3). The result is a triplet of triplets . This complex multiplet is a definitive signature for the CHF₂-CH₂- moiety. The chemical shift will be far downfield due to the deshielding effects of the two fluorine atoms, as seen in 2,2-difluoroethanol.[3]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 4.0 - 4.2 | Triplet (t) | JH-H ≈ 7 Hz | -CH₂-SO₂Cl |

| ~ 5.9 - 6.2 | Triplet of Triplets (tt) | JH-F ≈ 56 Hz, JH-H ≈ 7 Hz | -CHF₂- |

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Expertise & Experience: ¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4][5] For DFESC, a single resonance is expected as both fluorine atoms are chemically equivalent.

-

Signal Splitting: This signal will be split by the geminal proton (-CHF₂) into a doublet . Each peak of this doublet will be further split into a triplet by the two vicinal protons of the -CH₂- group. The resulting multiplet is therefore predicted to be a doublet of triplets . The magnitude of the geminal H-F coupling is typically large (~50-60 Hz), while the vicinal H-F coupling is smaller.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, CFCl₃ as reference)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~ -110 to -125 | Doublet of Triplets (dt) | JF-H(geminal) ≈ 56 Hz, JF-H(vicinal) ≈ 15 Hz | -CHF₂- |

Figure 2: Key NMR coupling relationships in this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will show two distinct signals. Carbon-fluorine coupling is typically observed and provides valuable structural confirmation.

-

-CH₂- Signal: This carbon, attached to the sulfonyl group, will appear as a singlet at a downfield position.

-

-CHF₂- Signal: This carbon is directly bonded to two fluorine atoms. This strong coupling will split the signal into a triplet with a large ¹JC-F coupling constant, typically in the range of 240-280 Hz. This large coupling and multiplicity are unmistakable identifiers for a CF₂ group.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 55 - 60 | Singlet (s) | - | -CH₂-SO₂Cl |

| ~ 115 - 120 | Triplet (t) | ¹JC-F ≈ 250 Hz | -CHF₂- |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of DFESC will be dominated by strong absorptions from the sulfonyl chloride and difluoromethyl groups.

-

S=O Stretching: Sulfonyl chlorides exhibit two characteristic and intense stretching bands: an asymmetric stretch (νas) at higher frequency and a symmetric stretch (νs) at lower frequency. Based on data for other sulfonyl chlorides, these are expected around 1380 cm⁻¹ and 1185 cm⁻¹, respectively.[6]

-

C-F Stretching: The C-F bonds will produce strong, characteristic absorption bands in the fingerprint region, typically between 1200 and 1100 cm⁻¹.

-

S-Cl Stretching: The stretch for the sulfur-chlorine bond is weaker and occurs at a lower frequency, expected in the 700-600 cm⁻¹ range.

Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~ 2980 | Medium | C-H Stretch |

| ~ 1380 | Strong | S=O Asymmetric Stretch |

| ~ 1185 | Strong | S=O Symmetric Stretch |

| ~ 1150 | Strong | C-F Stretch |

| ~ 650 | Medium | S-Cl Stretch |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electron Ionization (EI) would likely cause significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak should be observable at m/z 164. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 166 with approximately one-third the intensity of the M⁺ peak is a critical diagnostic feature.

-

Key Fragmentation Pathways: The high-energy ionization process is expected to induce fragmentation at the weakest bonds.

-

Loss of Chlorine: Cleavage of the S-Cl bond would yield a fragment at m/z 129 ([M-Cl]⁺). This is often a prominent fragmentation pathway for sulfonyl chlorides.

-

Loss of SO₂Cl: Cleavage of the C-S bond would result in the formation of a [C₂H₃F₂]⁺ fragment at m/z 65.

-

Loss of SO₂: A rearrangement followed by the loss of sulfur dioxide would lead to a [C₂H₃ClF₂]⁺ fragment at m/z 100.

-

Figure 3: Predicted primary fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 164/166 | [C₂H₃F₂SO₂Cl]⁺˙ | Molecular Ion (M⁺), showing 3:1 chlorine isotope pattern |

| 129 | [M - Cl]⁺ | Loss of a chlorine radical |

| 65 | [CHF₂CH₂]⁺ | Cleavage of the C-S bond |

Experimental Protocols: A Self-Validating System

Trustworthiness: The true power of this analytical guide lies in its application as a self-validating system. The acquisition of data from each of these techniques, when compared against these predictions, provides a multi-faceted and unambiguous confirmation of the identity and purity of this compound. A mismatch in any one spectrum would signal the presence of an impurity or an incorrect structure, demanding further investigation.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the ¹H channel.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum at 100 MHz. Use a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Switch the probe to the ¹⁹F channel (or use a broadband probe). Acquire a proton-coupled ¹⁹F spectrum at 376 MHz. Use CFCl₃ as an external or internal reference (δ = 0 ppm). A relaxation delay of 2 seconds and 32 scans should suffice.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to TMS at 0 ppm. Integrate the signals and analyze the multiplicities and coupling constants.

Protocol 2: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform the background subtraction and identify the wavenumbers of the major absorption peaks.

Protocol 3: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program starting at 50°C and ramping to 250°C at 10°C/min.

-

MS Method: Interface the GC with a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 300.

-

Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion (including the M+2 isotope peak) and major fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By leveraging fundamental principles and data from analogous compounds, we have established the expected NMR, IR, and MS signatures. The interlocking nature of these techniques, supported by the provided protocols, forms a robust, self-validating system for any researcher or drug development professional working with this important fluorinated building block. The presented data tables and diagrams serve as a critical reference for confirming the successful synthesis and ensuring the purity of this compound in future applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Retrieved from [Link]

-

NIST. (n.d.). Thionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C2H3ClF2O2S | CID 50989405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum [chemicalbook.com]

- 3. 2,2-Difluoroethanol(359-13-7) 1H NMR [m.chemicalbook.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]

Chemical structure and bonding in 2,2-Difluoroethanesulfonyl chloride.

An In-depth Technical Guide to the Chemical Structure and Bonding in 2,2-Difluoroethanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DFESC) is a pivotal fluorinated building block in modern medicinal chemistry and materials science. The introduction of the difluoroethyl motif can significantly modulate the physicochemical and pharmacological properties of a lead compound, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the chemical structure, bonding characteristics, and spectroscopic profile of DFESC. We will explore the interplay of its functional groups through a detailed examination of its molecular geometry, electronic properties, and reactivity. This document serves as a comprehensive technical resource, integrating theoretical principles with practical data to support its application in advanced chemical synthesis.

Molecular Architecture and Electronic Profile

This compound possesses a compact yet electronically complex structure. Its molecular formula is C₂H₃ClF₂O₂S, with a molecular weight of approximately 164.56 g/mol .[1] The molecule's architecture is defined by a central sulfur atom bonded to a 2,2-difluoroethyl group, two oxygen atoms, and a chlorine atom.

Structural Framework and Bonding Analysis

The core of the molecule is the sulfonyl chloride group (-SO₂Cl), which is attached to a difluoroethane moiety.

-

Sulfur Center: The sulfur atom is in a +6 oxidation state and exhibits a tetrahedral geometry, as predicted by VSEPR theory (AX₄ configuration). It forms two double bonds with oxygen, one single bond with chlorine, and one single bond with the carbon of the ethyl chain.

-

Carbon Chain: The molecule contains a two-carbon chain. One carbon is part of a methylene group (-CH₂-), and the other is a difluoromethylene group (-CHF₂). There is free rotation around the C-C and C-S single bonds, allowing for multiple conformations.[1]

-

Key Bonds and Electronegativity:

-

S=O Bonds: These are strong, highly polarized double bonds, with significant electron density drawn towards the electronegative oxygen atoms. This polarization is fundamental to the electrophilic nature of the sulfur atom.

-

S-Cl Bond: This bond is relatively weak and highly susceptible to nucleophilic attack, making the sulfonyl chloride an excellent leaving group. The bond length is considerably longer than an S-F bond in analogous sulfonyl fluorides, indicating its greater reactivity.[2]

-

C-F Bonds: The two fluorine atoms on the terminal carbon are highly electronegative, creating a strong inductive electron-withdrawing effect that propagates through the carbon chain to the sulfonyl group. This enhances the electrophilicity of the sulfur atom.

-

C-S Bond: This covalent bond links the reactive sulfonyl chloride head to the fluorinated alkyl tail.

-

The combination of the powerful electron-withdrawing sulfonyl group and the geminal fluorine atoms makes the protons on the -CH₂- group significantly acidic for a saturated alkane.

Caption: Molecular graph of this compound.

Spectroscopic Signature for Structural Verification

The unique arrangement of atoms in DFESC gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonyl chloride is dominated by the strong stretching vibrations of the S=O bonds.[3]

-

S=O Asymmetric & Symmetric Stretching: Expect two very strong, characteristic absorption bands. One for the asymmetric stretch, typically in the 1370-1410 cm⁻¹ region, and one for the symmetric stretch, usually found between 1166-1204 cm⁻¹.[3]

-

C-H Stretching: Alkane C-H stretching bands will appear around 2800-3000 cm⁻¹.[3]

-

C-F Stretching: Strong absorptions corresponding to C-F bond stretches are expected in the 1000-1200 cm⁻¹ region.

-

S-Cl Stretching: A weaker absorption for the S-Cl stretch is typically observed in the far-IR region, around 375 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

-

¹H NMR:

-

The proton of the -CHF₂ group will appear as a triplet of triplets (tt). The large coupling will be to the two geminal fluorine atoms (²JHF), and the smaller coupling will be to the two vicinal protons of the -CH₂- group (³JHH).

-

The protons of the -CH₂- group will appear as a triplet (t) due to coupling with the single proton of the adjacent -CHF₂- group (³JHH). This signal will be significantly downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. For comparison, the multiplet for the -CH₂- group next to the sulfonyl chloride in butane-1-sulfonyl chloride appears at 3.68 ppm.[3]

-

-

¹³C NMR:

-

The carbon of the -CHF₂ group will appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF).

-

The carbon of the -CH₂- group will appear as a triplet due to the two-bond coupling to the fluorine atoms (²JCF).

-

-

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms. This signal will appear as a doublet of triplets (dt) due to the large geminal coupling to the proton on the same carbon (²JHF) and the smaller vicinal coupling to the two protons of the -CH₂- group (³JHF).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The mass spectrum would show the molecular ion peak.

-

Isotopic Pattern: A characteristic feature will be the M+2 peak, which is approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.[3]

-

Fragmentation: Common fragmentation pathways would include the loss of the chlorine radical (·Cl), the SO₂ group, or the entire sulfonyl chloride moiety (-SO₂Cl). The cleavage of the C-C bond is also a possible fragmentation route.

| Property | Value | Reference |

| Molecular Formula | C₂H₃ClF₂O₂S | [1] |

| Molecular Weight | 164.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1033906-60-3 | [1] |

| Topological Polar Surface Area | 42.5 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis, Reactivity, and Applications

Synthetic Approach

While multiple synthetic routes exist, a common strategy for forming sulfonyl chlorides involves the oxidative chlorination of a suitable sulfur-containing precursor, such as a thiol or disulfide.

Caption: Conceptual workflow for the synthesis of DFESC.

Reactivity Profile

The synthetic utility of DFESC stems from the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic and readily undergoes nucleophilic substitution.

-

Reaction with Amines: Reacts with primary or secondary amines to form stable sulfonamides. This is a cornerstone reaction in drug discovery for linking molecular fragments.

-

Reaction with Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to yield sulfonate esters.

-

Hydrolysis: It is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2,2-difluoroethanesulfonic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.

Caption: General reaction of DFESC with a nucleophile.

Role in Drug Development

The 2,2-difluoroethyl group is increasingly used as a bioisosteric replacement for other functional groups in drug design. Its introduction can confer several advantageous properties:

-

Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Conformational Control: The steric and electronic properties of the fluorine atoms can influence the preferred conformation of a molecule, potentially leading to improved binding at a biological target.

DFESC serves as a key reagent for efficiently incorporating this valuable motif into complex molecules.

Safety and Handling Protocol

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also a combustible liquid.[1] Contact with water liberates toxic and corrosive gas (HCl).[5]

-

Handling Protocol:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[5][6] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

-

Conclusion

This compound is a molecule of significant interest due to the unique interplay between its reactive sulfonyl chloride head and its robust difluoroethyl tail. A thorough understanding of its structure, bonding, and spectroscopic properties is paramount for its effective and safe utilization. This guide has provided a detailed examination of these core characteristics, offering a foundational resource for scientists leveraging this powerful building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

King, J. F., & Smith, D. J. H. (1965). The Sulfur–Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry, 43(6), 1870-1871. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

-

Al-Omary, F. A. M., El-Emam, A. A., & El-Sayed, Y. S. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1769. Retrieved from [Link]

Sources

- 1. This compound | C2H3ClF2O2S | CID 50989405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Thermodynamic properties of 2,2-Difluoroethanesulfonyl chloride.

An In-depth Technical Guide to the Thermodynamic Properties of 2,2-Difluoroethanesulfonyl Chloride

Introduction

This compound (C₂H₃ClF₂O₂S) is a fluorinated organic compound of significant interest to researchers in synthetic chemistry and drug development. As with many halogenated reagents, its utility is intrinsically linked to its reactivity and stability, which are governed by its fundamental thermodynamic properties. Understanding the enthalpy, entropy, and Gibbs free energy associated with this molecule is paramount for predicting its behavior in chemical reactions, ensuring safe handling, and optimizing its application in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the thermodynamic landscape of this compound. It is designed for scientists and professionals who require a deeper understanding of the molecule's energetic characteristics. While specific experimental thermodynamic data for this compound is not extensively published, this guide synthesizes available information, draws logical inferences from analogous structures, and details the authoritative computational and experimental methodologies used to determine these critical parameters.

Molecular and Physicochemical Profile

A foundational understanding begins with the compound's basic properties. These characteristics, sourced from established chemical databases, provide the initial context for its thermodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₂H₃ClF₂O₂S | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 164.56 g/mol | PubChem[1] |

| Canonical SMILES | C(C(F)F)S(=O)(=O)Cl | PubChem[1] |

| CAS Number | 1033906-60-3 | PubChem[1] |

| Physical Description | Combustible liquid | ECHA C&L Inventory[1] |

Core Thermodynamic Principles: Enthalpy, Entropy, and Gibbs Free Energy

The spontaneity and feasibility of a chemical process are dictated by the interplay of three key thermodynamic quantities: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Their relationship is elegantly captured by the Gibbs free energy equation.

-

Enthalpy (ΔH): Represents the change in heat content of a system. A negative ΔH (exothermic reaction) indicates the release of heat, which often favors spontaneity.[5][6] The standard enthalpy of formation (ΔH°f) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[5][6]

-

Entropy (ΔS): A measure of the disorder or randomness in a system. A positive ΔS indicates an increase in disorder, which also favors spontaneity.

-

Gibbs Free Energy (ΔG): The ultimate arbiter of reaction spontaneity at constant temperature and pressure. A negative ΔG signifies a spontaneous (exergonic) process, while a positive ΔG indicates a non-spontaneous (endergonic) process.[4][7]

The following diagram illustrates the relationship between these fundamental thermodynamic parameters.

Caption: Relationship between Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).

Determination of Thermodynamic Properties

Acquiring precise thermodynamic data is a significant challenge, particularly for novel or specialized compounds. The process involves a combination of sophisticated computational modeling and rigorous experimental validation.

The Challenge of Data Acquisition

Computational Prediction: A First Principles Approach

In the absence of experimental data, computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful and reliable tool for predicting thermodynamic properties.[8][9] DFT models the electronic structure of a molecule to calculate its energy, from which thermodynamic parameters can be derived.

Conceptual Workflow for DFT-Based Thermodynamic Prediction:

-

Structure Optimization: The 3D geometry of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated from the optimized structure. These frequencies are crucial for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Thermochemical Analysis: Using statistical mechanics, the computed vibrational, rotational, and translational partition functions are used to calculate:

-

Heat Capacity (Cp)

-

Standard Molar Entropy (S°)

-

Enthalpy (H)

-

-

Enthalpy of Formation Calculation: ΔH°f is typically calculated using an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction, leading to cancellation of errors and yielding a more accurate value.

The following diagram outlines a generalized workflow for the determination of thermodynamic properties.

Caption: Workflow for determining thermodynamic properties of a chemical compound.

Reactivity, Stability, and Safety Profile

The thermodynamic properties of this compound directly inform its reactivity and stability.

Reactivity Profile

The sulfonyl chloride (-SO₂Cl) functional group is a strong electrophile, making the compound highly reactive. This reactivity is analogous to that of similar compounds like 2,2,2-Trifluoroethanesulfonyl chloride, which is known to react vigorously with nucleophiles such as water and alcohols, releasing corrosive hydrogen chloride gas.[10] The presence of the electron-withdrawing difluoroethyl group is expected to enhance the electrophilicity of the sulfur atom, potentially making it more reactive than non-fluorinated alkanesulfonyl chlorides.

-

Hydrolysis: The reaction with water is expected to be thermodynamically favorable (exothermic) and rapid, yielding 2,2-difluoroethanesulfonic acid and HCl. This necessitates handling the compound under anhydrous conditions.

Thermal Stability and Decomposition

While specific decomposition data is unavailable, sulfonyl chlorides as a class can undergo thermal decomposition. For instance, the decomposition of sulfuryl chloride (SO₂Cl₂) is a well-studied first-order process.[11] It is plausible that at elevated temperatures, this compound could decompose, potentially eliminating HCl or other small molecules. A positive entropy change for such a decomposition reaction (a single molecule breaking into multiple gaseous products) would make the process more favorable at higher temperatures, as dictated by the Gibbs free energy equation.

Safety and Hazard Information

The inherent reactivity of this compound translates to specific handling hazards. According to the ECHA C&L Inventory, it is classified as a combustible liquid that causes severe skin burns and eye damage.[1]

-

GHS Hazard Codes: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[1]

-

Handling Recommendations: Due to its high reactivity and corrosiveness, strict safety protocols are required. This includes the use of personal protective equipment (gloves, goggles, lab coat), handling in a well-ventilated fume hood, and storage away from moisture and incompatible materials.

Relevance in Chemical and Pharmaceutical Research

The potent reactivity of this compound makes it a valuable reagent for introducing the 2,2-difluoroethanesulfonyl moiety into molecules. This group can be of interest in drug development for several reasons:

-

Metabolic Stability: The C-F bonds are very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The fluorine atoms can alter a molecule's lipophilicity, acidity, and binding interactions with biological targets.

-

Sulfonamide Formation: Its primary use is likely in the synthesis of sulfonamides via reaction with primary or secondary amines. Sulfonamides are a critical functional group found in a wide array of pharmaceuticals.

The thermodynamics of these synthetic reactions—whether they are favorable (negative ΔG) and how much heat they release (ΔH)—are critical for scaling up production from laboratory to industrial levels.

Conclusion

This compound is a reactive chemical building block with significant potential in synthetic and medicinal chemistry. While a complete, experimentally verified set of its thermodynamic properties is not publicly available, this guide has established a framework for understanding its behavior. Its high reactivity, driven by the electrophilic sulfonyl chloride group, is its most defining chemical characteristic, leading to important applications but also demanding stringent safety precautions. The principles and methodologies outlined herein, particularly the use of computational DFT methods, provide a robust pathway for researchers to predict and understand the thermodynamic landscape of this and other specialized chemical reagents, enabling safer and more efficient scientific innovation.

References

- Google Patents. (n.d.). Synthetic method of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.

- Google Patents. (n.d.). The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.

-

PubChemLite. (n.d.). This compound (C2H3ClF2O2S). Retrieved January 15, 2026, from [Link]

-

Clark, J. (2023). An Introduction to Gibbs Free Energy. Chemguide. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Gibbs free energy. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 19.6: Gibbs Energy Change and Equilibrium. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethanesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Active Thermochemical Tables. (n.d.). Difluoride Enthalpy of Formation. Argonne National Laboratory. Retrieved January 15, 2026, from [Link]

-

Nelson, P. G. A., & Jitan, J. (2022). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study. Journal of Molecular Graphics and Modelling, 112, 108139. [Link]

-

Conquer Chemistry. (2022, February 15). How to Calculate the Entropy S of a Reaction Problems, Example, Change of Entropy [Video]. YouTube. [Link]

- McLinden, M. O., & Huber, M. L. (1994). An International Standard Equation of State for the Thermodynamic Properties of Refrigerant 123 (2,2-Dichloro-1,1,1-Trifluoroethane).

-

Chemistry LibreTexts. (2023). 7.8: Standard Enthalpies of Formation. Retrieved January 15, 2026, from [Link]

-

Krug, J. (2024, February 9). How to Calculate ΔS Change in Entropy - AP Chem Unit 9, Topic 2 [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Chemeo. (n.d.). 2-Phthalimidoethanesulfonyl chloride Properties vs Temperature. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloroethanesulfonyl chloride. Retrieved January 15, 2026, from [Link]

-

University of Waterloo. (n.d.). Standard Enthalpy of Formation for Various Compounds. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study. Retrieved January 15, 2026, from [Link]

-

Pearson. (n.d.). As described in Exercise 14.41, the decomposition of sulfuryl.... Brown 15th Edition Ch 14 Problem 43a. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). Sulphuryl dichloride. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

Sci-Hub. (n.d.). Thermodynamic properties of 1,2-difluoro-1,2,2-trichloroethane and 1,2-difluoro-2,2-dichloroethane at temperatures from 0 to 330 K. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Reactions of enantiopure cyclic diols with sulfuryl chloride. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Difluoroacetyl chloride. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). Difluorochloromethane. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). Difluorochloromethane. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound | C2H3ClF2O2S | CID 50989405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C2H3ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]

- 11. As described in Exercise 14.41, the decomposition of sulfuryl - Brown 15th Edition Ch 14 Problem 43a [pearson.com]

A-015-2026: A-015-2026: A Comprehensive Technical Guide to the Applications of 2,2-Difluoroethanesulfonyl Chloride in Modern Synthesis

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and materials chemistry, imparting unique physicochemical properties that can dramatically enhance molecular performance. Among the array of fluorinated building blocks, the 2,2-difluoroethanesulfonyl moiety (-SO₂CH₂CHF₂) has emerged as a critical pharmacophore and a versatile functional group. This technical guide provides an in-depth exploration of 2,2-Difluoroethanesulfonyl Chloride (DFESC), the principal reagent for introducing this valuable group. We will delve into its core reactivity, showcase its applications in the synthesis of high-value molecules, provide detailed, field-tested experimental protocols, and discuss the scientific rationale behind its use in drug development and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique advantages of the -SO₂CH₂CHF₂ group in their work.

Introduction: The Scientific Merit of the 2,2-Difluoroethanesulfonyl Group

This compound, with the chemical formula C₂H₃ClF₂O₂S, is a specialized sulfonylating agent used to install the 2,2-difluoroethanesulfonyl group.[1] While structurally similar to more common sulfonyl chlorides like methanesulfonyl chloride or tosyl chloride, the presence of the geminal difluoro motif at the β-position confers a distinct set of electronic and physical properties.

The significance of the -SO₂CH₂CHF₂ group lies in its ability to modulate key molecular attributes:

-

Lipophilicity and Solubility: The difluoromethyl group (-CHF₂) is a well-regarded bioisostere of a hydroxyl or thiol group, but with significantly altered electronics and lipophilicity. It can fine-tune the overall lipophilicity of a molecule, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The introduction of the -CHF₂ group can block sites of oxidative metabolism, increasing the metabolic stability and in vivo half-life of a drug.

-

Acidity Modulation (pKa): When incorporated into a sulfonamide (R-NH-SO₂CH₂CHF₂), the strong electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton compared to its non-fluorinated analogs. This modulation of pKa can be crucial for optimizing target binding, membrane permeability, and pharmacokinetic profiles.

-

Conformational Control: The steric and electronic properties of the group can influence the conformational preferences of a molecule, which can be exploited to enhance binding to a biological target.

This guide will explore how chemists harness the reactivity of this compound to strategically introduce this powerful functional group.

Core Reactivity and Synthetic Applications

This compound is a classic electrophilic sulfonylating agent. Its primary mode of reaction involves the nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. This core reactivity is analogous to other sulfonyl chlorides like trifluoromethanesulfonyl chloride.[2]

N-Sulfonylation: The Gateway to Bioactive Sulfonamides

The most prevalent application of DFESC is the synthesis of 2,2-difluoroethanesulfonamides. This reaction is typically achieved by treating a primary or secondary amine with DFESC in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

-

Reagents: The amine acts as the nucleophile. DFESC is the electrophile.

-

Base: A tertiary amine base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃) is essential. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid competitive reactions with the solvent.

Generic Reaction Scheme: R-NH₂ + Cl-SO₂CH₂CHF₂ --(Base)--> R-NH-SO₂CH₂CHF₂ + Base·HCl

This transformation is fundamental in pharmaceutical chemistry, as the resulting sulfonamide linkage is a key structural feature in numerous approved drugs.[3]

O-Sulfonylation: Formation of Sulfonate Esters

Alcohols and phenols can react with DFESC to form 2,2-difluoroethanesulfonate esters. These esters are not typically the final target but serve as excellent leaving groups in subsequent nucleophilic substitution reactions, analogous to the widely used tosylates and mesylates.

Generic Reaction Scheme: R-OH + Cl-SO₂CH₂CHF₂ --(Base)--> R-O-SO₂CH₂CHF₂ + Base·HCl

The resulting sulfonate ester can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides), providing a two-step method for functional group interconversion.

Diagram of Core Reactivity

The central role of this compound as a synthetic linchpin is illustrated below.

Caption: Core reactivity pathways of this compound.

Application in Drug Discovery & Agrochemicals

The true value of DFESC is realized in its application as a key intermediate in the synthesis of complex, high-value molecules, particularly herbicides and pharmaceuticals.

Case Study: Penoxsulam Herbicide

Penoxsulam is a triazolopyrimidine sulfonamide herbicide developed by Dow AgroSciences.[4] A key intermediate in its synthesis is 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride. The synthesis of this intermediate highlights the strategic use of the difluoroethyl group, which is introduced early in the synthesis via 2,2-difluoroethanol. While this specific example doesn't use DFESC directly, it underscores the importance of the difluoroethoxy and related moieties in the agrochemical industry. The patent literature describes methods to prepare such complex sulfonyl chlorides, which are crucial for the final coupling steps to form the active herbicide.[4]

Diagram of a Generalized Drug Discovery Workflow

The strategic incorporation of the -SO₂CH₂CHF₂ group often follows a logic aimed at improving drug-like properties.

Caption: Workflow for improving lead compounds using DFESC.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a representative N-sulfonylation reaction.

Protocol 4.1: Synthesis of N-Benzyl-2,2-difluoroethanesulfonamide

Objective: To synthesize a model 2,2-difluoroethanesulfonamide from benzylamine and this compound.

Materials:

-

Benzylamine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Electrophile Addition: Slowly add this compound (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the benzylamine spot.

-

Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess Et₃N), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,2-difluoroethanesulfonamide.

Self-Validation System: The purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to validate the structure and confirm the absence of impurities.

Physicochemical Data & Safety

Properties of this compound

| Property | Value | Source |

| CAS Number | 1033906-60-3 | PubChem[1] |

| Molecular Formula | C₂H₃ClF₂O₂S | PubChem[1] |

| Molecular Weight | 164.56 g/mol | PubChem[1] |

| Appearance | Liquid | --- |

| Boiling Point | 84-86 °C / 15 mmHg | Sigma-Aldrich[5] (analog) |

Safety and Handling

This compound is a reactive and corrosive chemical.[1]

-

Hazards: Causes severe skin burns and eye damage.[1] It is also a combustible liquid.[1]

-

Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a cool, dry place away from moisture, as it can hydrolyze. Cold-chain transportation may be required for long-term stability.[6]

Conclusion and Future Outlook

This compound is more than just a reagent; it is an enabling tool for modern molecular design. Its ability to introduce the -SO₂CH₂CHF₂ group provides chemists with a powerful strategy to overcome common challenges in drug discovery, such as poor metabolic stability and suboptimal pharmacokinetics. As the drive for more sophisticated and effective pharmaceuticals and agrochemicals continues, the strategic use of specialized fluorinated building blocks like DFESC will undoubtedly grow. Future research will likely focus on expanding the reaction scope, developing more sustainable synthetic methods, and exploring the unique properties imparted by this functional group in novel material science applications.

References

-

PubChem. This compound | C2H3ClF2O2S | CID 50989405. [Link]

-

Wechem. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. [Link]

-

PubChem. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242. [Link]

-

ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

- Google Patents. The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

Sources

- 1. This compound | C2H3ClF2O2S | CID 50989405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 3. mdpi.com [mdpi.com]

- 4. The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-クロロエタンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1033906-60-3|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: A Protocol for the Synthesis of N-Substituted-2,2-Difluoroethanesulfonamides

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted-2,2-difluoroethanesulfonamides via the reaction of 2,2-difluoroethanesulfonyl chloride with primary and secondary amines. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of therapeutic agents.[1][2][3] Incorporating fluorinated motifs, such as the 2,2-difluoroethyl group, is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve biological activity.[4][5] This document details the reaction mechanism, a step-by-step experimental procedure, purification, characterization, and critical safety considerations for handling the reagents.

Introduction and Scientific Context

Sulfonamides are a critical class of compounds in drug development, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2][6] This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[2][7][8]

The introduction of fluorine into drug candidates can profoundly alter their properties. The 2,2-difluoroethyl group, in particular, serves as a bioisostere for other functionalities and can block metabolic oxidation pathways, thereby increasing the half-life of a drug.[4] this compound is therefore a valuable reagent for introducing this desirable motif into new chemical entities. This protocol outlines a robust and general method for its use in sulfonamide synthesis.

Reaction Principle and Mechanism

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. This forms a transient tetrahedral intermediate. The reaction is driven to completion by the elimination of a chloride ion and a proton. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Diagram: General Reaction Mechanism

Caption: Nucleophilic attack of the amine on the sulfonyl chloride.

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flasks |

| Primary or Secondary Amine of choice | Magnetic stirrer and stir bars |

| Anhydrous Dichloromethane (DCM) | Ice bath |

| Anhydrous Triethylamine (Et₃N) or Pyridine | Syringes and needles |

| 1M Hydrochloric Acid (HCl) | Separatory funnel |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Brine (Saturated NaCl solution) | Flash chromatography system |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | NMR Spectrometer, Mass Spectrometer |

| Silica Gel (for chromatography) | Standard glassware |

| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Personal Protective Equipment (PPE) |

Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage. [9] It is also moisture-sensitive and may release toxic gas upon contact with water.[10] Handle this reagent exclusively in a well-ventilated fume hood.

-

Always wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[10][11]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain cooling with an ice bath to control the reaction rate.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. It may require optimization for specific amine substrates.

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq.).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 5 mL).

-

Base Addition: Add anhydrous triethylamine (1.5 mmol, 1.5 eq.) to the solution. Causality Note: A slight excess of base is used to ensure complete neutralization of the HCl byproduct, preventing the formation of amine hydrochloride salts which would be unreactive.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to manage the exotherm of the reaction and minimize potential side reactions.

-

Reagent Addition: In a separate dry vial, dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous DCM (2 mL). Draw this solution into a syringe and add it dropwise to the cooled, stirred amine solution over 10-15 minutes. Causality Note: A small excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine substrate. Slow, dropwise addition is crucial for temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl (5 mL) to quench the reaction and neutralize the excess triethylamine.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and finally with brine (1 x 10 mL). Causality Note: The acid wash removes residual base, the bicarbonate wash removes any unreacted sulfonyl chloride and acidic impurities, and the brine wash removes residual water.

-

-

Work-up - Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2,2-difluoroethanesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Experimental Workflow

Caption: Step-by-step workflow from reaction setup to final product.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive amine (protonated). | Ensure the amine is free-based. Use a sufficient amount of base (1.5-2.0 eq.). |

| Wet reagents/solvents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |